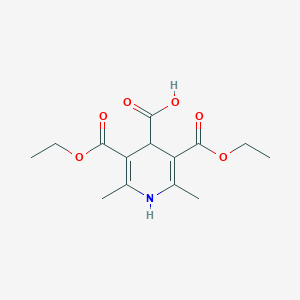

AV-153 free base

Description

The exact mass of the compound 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2/h11,15H,5-6H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGQSNVLGQWBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276584 | |

| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19350-66-4 | |

| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A62DC8LEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AV-153 Free Base: A Technical Guide to its Core Mechanism of Action in DNA Damage and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative demonstrating significant antimutagenic and anti-cancer properties. Its core mechanism of action is centered on the modulation of DNA damage response pathways. This technical guide provides an in-depth analysis of the current understanding of AV-153's mechanism, detailing its interaction with DNA, its influence on DNA repair processes, and its proposed role in the poly(ADP-ribosylation) signaling cascade. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

AV-153 has emerged as a compound of interest due to its ability to protect cells from genotoxic stress and to potentiate the efficacy of certain cancer therapies. As a derivative of 1,4-dihydropyridine, its biological activities are multifaceted, extending beyond the typical calcium channel blocking effects associated with this class of compounds. This document synthesizes the available preclinical data to present a comprehensive overview of AV-153's mechanism of action at the molecular level.

Core Mechanism of Action

The primary mechanism of action of AV-153 free base involves a direct interaction with DNA and the subsequent modulation of DNA repair pathways. Key aspects of this mechanism include:

-

DNA Intercalation and Binding: AV-153 has been shown to intercalate into DNA, particularly at sites of single-strand breaks (SSBs). This interaction is thought to stabilize the damaged DNA and facilitate the recruitment of repair machinery. Studies have also indicated that AV-153 interacts with thymine (B56734) and cytosine residues.

-

Reduction of DNA Damage: Treatment with AV-153 has been demonstrated to reduce the levels of spontaneously arising and induced DNA single-strand breaks. This protective effect has been observed in various cell lines and under different damaging conditions, including exposure to oxidative stress and alkylating agents.

-

Stimulation of DNA Repair: AV-153 actively promotes DNA repair processes. Specifically, it has been shown to stimulate the excision/synthesis repair of various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on AV-153.

Table 1: Cytotoxicity of AV-153

| Cell Line | IC50 (mM) |

| Raji | 14.9 |

| HL-60 | 10.3 |

Table 2: Efficacy of AV-153 in Reducing DNA Single-Strand Breaks (SSBs)

| Concentration Range | Reduction in Spontaneous SSBs |

| 1 nM to 10 µM | 13-67% |

Proposed Signaling Pathway: Role in Poly(ADP-ribosyl)ation

A significant aspect of AV-153's mechanism is its proposed influence on the poly(ADP-ribose) polymerase (PARP) signaling pathway. Due to its structural similarity to dihydronicotinamide, a substrate for PARP, it is hypothesized that AV-153 modulates poly(ADP-ribosylation), a critical process in DNA repair.

Upon DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit DNA repair proteins to the site of damage. It is proposed that AV-153 enhances or modulates this process, thereby accelerating the repair of DNA lesions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Alkaline Single-Cell Gel Electrophoresis (Comet Assay)

This assay is used to detect DNA single-strand breaks in individual cells.

-

Cell Preparation: Cells are suspended in a low-melting-point agarose (B213101) solution.

-

Lysis: The embedded cells are lysed in a high-salt, detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Electrophoresis is carried out at a low voltage, allowing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

-

Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Glyco-SPOT and ExSy-SPOT Assays

These are high-throughput in vitro assays to measure the activity of DNA glycosylases and excision/synthesis repair, respectively.

-

Assay Principle: The assays utilize DNA substrates containing specific lesions that are spotted onto a microarray slide.

-

Sample Incubation: Cell extracts or purified enzymes are incubated on the slide, allowing for the excision of the damaged bases (Glyco-SPOT) or the entire damaged nucleotide followed by synthesis of a new patch (ExSy-SPOT).

-

Detection: The repair activity is detected and quantified using fluorescence-based methods. In the ExSy-SPOT assay, the incorporation of fluorescently labeled nucleotides during the synthesis step is measured.

-

Data Analysis: The fluorescence intensity at each spot is proportional to the repair activity for that specific DNA lesion.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a well-defined, albeit complex, mechanism of action centered on the modulation of DNA damage and repair. Its ability to intercalate with DNA, reduce DNA lesions, and stimulate repair pathways, potentially through the modulation of PARP signaling, underscores its potential in oncology and other fields where genomic stability is compromised.

Future research should focus on elucidating the precise molecular interactions between AV-153 and the components of the DNA repair machinery, particularly PARP-1. Further investigation into the structural basis of its DNA binding and the downstream consequences on chromatin remodeling will provide a more complete picture of its mechanism. Clinical studies are warranted to translate these promising preclinical findings into therapeutic applications.

Probing the Interaction of AV-153 with DNA: A Technical Guide to its Intercalation Process

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-153, a derivative of 1,4-dihydropyridine, has garnered significant interest for its antimutagenic and DNA repair-stimulating properties.[1][2][3] Central to its biological activity is its ability to interact directly with DNA. This technical guide provides an in-depth exploration of the DNA intercalation process of AV-153, summarizing key findings from biophysical studies and presenting detailed experimental methodologies. The evidence strongly suggests that AV-153 inserts itself between the base pairs of DNA, a mechanism shared by numerous anticancer drugs.[1][4] This document aims to be a comprehensive resource for researchers investigating the therapeutic potential of AV-153 and other DNA-targeting agents.

Core Mechanism: DNA Intercalation

AV-153 interacts with DNA primarily through intercalation, a process where the planar dihydropyridine (B1217469) ring structure inserts itself between the stacked base pairs of the DNA double helix.[1][2][4] This mode of binding is supported by multiple lines of experimental evidence. Computer modeling studies initially suggested that AV-153 could dock between DNA strands, particularly at single-strand breaks near pyrimidine (B1678525) residues.[1] Subsequent biophysical studies have confirmed this intercalative binding mode.[1][2]

The interaction of AV-153 with DNA is influenced by environmental factors such as pH, with binding decreasing as the pH is lowered from 7.4 to 4.7.[1] However, the binding is not significantly affected by temperature changes between 25°C and 40°C.[1] Fourier-transform infrared (FT-IR) spectroscopy has indicated that AV-153 interacts with guanine, cytosine, and thymine (B56734) bases, while no interaction with adenine (B156593) was detected.[1]

Beyond simple intercalation, AV-153 has been shown to stimulate the excision/synthesis repair of damaged DNA bases such as 8-oxoguanine, abasic sites, and alkylated bases.[2][5] This dual function of DNA interaction and repair modulation underscores its potential in therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various biophysical studies on the interaction of AV-153 with DNA.

| Spectroscopic Analysis | Observation | Interpretation | Reference |

| UV/VIS Spectroscopy | Pronounced hyperchromic and bathochromic effects upon addition of DNA to AV-153 solution. | Indicates direct interaction and complex formation between AV-153 and DNA, consistent with intercalation. | [1] |

| Fluorescence Spectroscopy | Gradual increase in fluorescence of AV-153-Na solution upon titration with DNA. | Suggests direct interaction with DNA. | [2] |

| Quenching of ethidium (B1194527) bromide-DNA complex fluorescence by AV-153. 116 mM of AV-153 caused a two-fold decrease in fluorescence intensity. | AV-153 competes with ethidium bromide for intercalation sites in DNA, providing strong evidence for an intercalative binding mode. | [1][2] | |

| Circular Dichroism Spectroscopy | Changes in the CD spectrum of DNA upon addition of AV-153-Na. | Confirms the binding of AV-153-Na to DNA via intercalation. | [2] |

| Binding Affinity and Environmental Factors | Observation | Conclusion | Reference |

| Effect of DNA Damage | Greatly increased binding affinity of AV-153 to plasmid DNA with single-strand breaks induced by Fenton's reaction. | AV-153 preferentially binds to damaged DNA, particularly at nicked sites. | [1] |

| Minimal change in binding affinity to plasmid DNA with base modifications by peroxynitrite. | The presence of single-strand breaks is a more significant factor for AV-153 binding than base modifications. | [1] | |

| Effect of pH | Binding affinity decreased when the pH of the solution was changed from 7.4 to 4.7. | The interaction is pH-dependent, suggesting that the ionization state of AV-153 or DNA influences binding. | [1] |

| Effect of Temperature | Binding affinity was not influenced by temperature changes from 25 to 40°C. | The binding is enthalpically and entropically driven, with minimal temperature dependence in this range. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the DNA intercalation of AV-153, based on descriptions in the cited literature.

UV/VIS Spectroscopy

-

Objective: To monitor changes in the absorbance spectrum of AV-153 upon interaction with DNA.

-

Materials:

-

AV-153 solution of known concentration.

-

Calf thymus DNA solution.

-

Phosphate (B84403) buffer (pH 7.4).

-

-

Procedure:

-

Prepare a solution of AV-153 in phosphate buffer.

-

Record the UV/VIS absorption spectrum of the AV-153 solution from 200 to 800 nm using a spectrophotometer.

-

Titrate the AV-153 solution with increasing concentrations of DNA.

-

After each addition of DNA, allow the solution to equilibrate and then record the UV/VIS spectrum.

-

Observe for hyperchromic (increase in absorbance) and bathochromic (redshift in the wavelength of maximum absorbance) shifts.

-

Fluorimetry: Ethidium Bromide Displacement Assay

-

Objective: To determine if AV-153 can displace ethidium bromide from DNA, indicating competitive binding and intercalation.

-

Materials:

-

Ethidium bromide solution.

-

Calf thymus DNA solution.

-

AV-153 solution of known concentration.

-

Tris-HCl buffer (pH 7.4).

-

-

Procedure:

-

Prepare a solution of DNA pre-saturated with ethidium bromide in Tris-HCl buffer.

-

Measure the initial fluorescence intensity of the DNA-ethidium bromide complex using a fluorometer (excitation ~520 nm, emission ~600 nm).

-

Add increasing concentrations of AV-153 to the solution.

-

After each addition, incubate the mixture for a set time to allow for equilibrium to be reached.

-

Measure the fluorescence intensity. A decrease in fluorescence indicates the displacement of ethidium bromide by AV-153.

-

Circular Dichroism (CD) Spectroscopy

-

Objective: To detect conformational changes in DNA upon binding of AV-153.

-

Materials:

-

Calf thymus DNA solution.

-

AV-153 solution.

-

Phosphate buffer (pH 7.4).

-

-

Procedure:

-

Record the CD spectrum of the DNA solution in the range of 200-320 nm in a CD spectropolarimeter.

-

Prepare samples containing a fixed concentration of DNA and increasing concentrations of AV-153.

-

Incubate the samples to allow for binding.

-

Record the CD spectrum for each sample.

-

Analyze the changes in the characteristic B-form DNA CD signals (positive band around 275 nm and negative band around 245 nm) to infer binding and conformational changes.

-

Visualizations

Logical Workflow for Investigating AV-153 DNA Intercalation

Caption: Experimental workflow for AV-153 DNA intercalation studies.

Proposed Signaling Pathway for AV-153's Dual Action

Caption: AV-153's dual action on DNA.

References

- 1. DNA-binding studies of AV-153, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

AV-153 Free Base: A Technical Guide to its Role in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-153 free base, a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative, is an antimutagenic compound that has demonstrated a significant role in the modulation of DNA repair processes.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms by which AV-153 influences DNA integrity, with a specific focus on its interaction with DNA, its impact on the Base Excision Repair (BER) pathway, and its influence on Poly(ADP-ribosyl)ation. Data is presented from key in vitro and in vivo studies, supplemented with detailed experimental protocols and pathway visualizations to support further research and development.

Core Mechanism of Action

AV-153's primary role in DNA repair stems from its ability to directly interact with DNA. Computer modeling and spectroscopic studies have shown that AV-153 intercalates into DNA, showing a strong preference for sites of single-strand breaks (SSBs) or nicks, particularly in the vicinity of pyrimidine (B1678525) residues.[4][5] This physical interaction with damaged DNA is believed to be the foundational step for its broader effects on DNA repair pathways. The compound has been shown to interact with guanine, cytosine, and thymine (B56734) bases.[3][4]

Furthermore, AV-153 influences the activity of key DNA repair enzymes. It has a notable impact on the Base Excision Repair (BER) pathway and affects the function of Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR).[1][6]

Data Presentation: Quantitative Effects on DNA Repair

The following tables summarize the key quantitative findings from preclinical studies on AV-153 and its sodium salt, AV-153-Na.

Table 1: Cellular and Biochemical Activity of AV-153

| Parameter | Cell Line / System | Concentration Range | Observed Effect | Reference |

| Cytotoxicity (IC50) | Raji | 14.9 mM | Cell death | [1] |

| Cytotoxicity (IC50) | HL-60 | 10.3 mM | Cell death | [1] |

| Reduction of Spontaneous SSBs | Peripheral Blood Lymphocytes / HL-60 | 1 nM - 10 µM | 13–67% reduction in single-strand breaks | [1] |

| DNA Intercalation | In vitro (Ethidium Bromide competition) | 116 mM | 50% decrease in fluorescence intensity | [4] |

| DNA Damage Protection | HeLa Cells (Peroxynitrite-induced damage) | 50 nM | Significant decrease in DNA damage |

Table 2: Modulation of Base Excision Repair (BER) Enzyme Activity by AV-153-Na

| DNA Lesion | Repair Pathway Step | Effect | Reference |

| 8-oxoguanine (8-oxoG) | Excision/Synthesis | Stimulated | [4][7] |

| Abasic (AP) Sites | Excision/Synthesis | Stimulated | [4][7] |

| Alkylated Bases | Excision/Synthesis | Stimulated | [4][7] |

| Thymine Glycol (Tg) | Glycosylase Activity | Inhibited | [4][7] |

Signaling and Repair Pathway Visualizations

The following diagrams illustrate the proposed mechanism of action for AV-153 within the DNA repair cascade.

Caption: Logical workflow of AV-153 interaction with damaged DNA.

Caption: AV-153's modulatory role in the Base Excision Repair pathway.

Caption: Hypothesized influence of AV-153 on PARP1 signaling at SSBs.

Key Experimental Protocols

Detailed methodologies for the primary assays used to characterize AV-153's function are provided below.

Single Cell Gel Electrophoresis (Comet Assay)

This protocol is used to detect DNA single-strand breaks in individual cells.

-

Cell Preparation: Treat HeLa cells with the desired concentration of AV-153 (e.g., 50 nM) for a specified pre-incubation time (e.g., 45 minutes).

-

Induction of Damage: Expose cells to a DNA damaging agent (e.g., 200 µM peroxynitrite).

-

Embedding: Mix approximately 1x10^4 cells with 0.5% low melting point agarose (B213101) at 37°C and immediately pipette onto a slide pre-coated with 1% normal melting point agarose.

-

Lysis: Immerse slides in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralization and Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris-HCl, pH 7.5). Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I or propidium (B1200493) iodide).

-

Visualization: Analyze slides using a fluorescence microscope. Quantify DNA damage by measuring the percentage of DNA in the comet tail using appropriate imaging software.

DNA Glycosylase Activity Assay (Glyco-SPOT)

This assay assesses the first step of BER: the recognition and excision of a damaged base by a DNA glycosylase.

-

Cell Extract Preparation: Culture cells (e.g., HeLa) and treat with AV-153-Na for various durations (e.g., 3, 12, 24 hours). Prepare whole-cell extracts and determine protein concentration.

-

Substrate Preparation: Use a biochip or membrane spotted with various 32P-labeled oligonucleotides, each containing a specific type of DNA lesion (e.g., Thymine Glycol, 8-oxoG, Uracil).

-

Enzymatic Reaction: Incubate the biochip with 15 µg/ml of the prepared cell extract in a reaction buffer at 37°C for a defined period. The glycosylases in the extract will cleave the DNA at the site of the lesion they recognize.

-

Processing and Visualization: Treat the biochip with a hot alkaline solution to reveal the cleaved sites. Wash and dry the membrane.

-

Analysis: Expose the membrane to a phosphor screen and quantify the signal intensity for each spot using a phosphorimager. The cleavage rate for each lesion is calculated, comparing treated versus non-treated cell extracts.

BER Excision/Synthesis Assay (ExSy-SPOT)

This assay measures the overall efficiency of the BER pathway, including the DNA synthesis step.

-

Cell Extract and Substrate: Prepare cell extracts and lesion-specific oligonucleotide-spotted biochips as described for the Glyco-SPOT assay.

-

Enzymatic Reaction: Incubate the biochip with the cell extract in a reaction buffer supplemented with a mix of dNTPs, including at least one radiolabeled dNTP (e.g., [α-32P]dCTP), and ATP.

-

Incorporation: The BER machinery in the extract will excise the lesion, and a DNA polymerase will incorporate the radiolabeled dNTP during the synthesis step.

-

Washing and Visualization: Thoroughly wash the biochip to remove unincorporated nucleotides.

-

Analysis: Expose the membrane to a phosphor screen and quantify the signal intensity. A stronger signal indicates more efficient completion of the excision and synthesis steps of BER for a specific lesion. The results indicate that AV-153-Na stimulates the excision/synthesis repair of 8-oxoG, abasic sites, and alkylated bases.[4][7]

Conclusion and Future Directions

This compound is a promising DNA repair modulating agent with a multifaceted mechanism of action. Its ability to intercalate at sites of DNA damage and subsequently stimulate key steps in the Base Excision Repair pathway for lesions like 8-oxoG and abasic sites provides a clear basis for its antimutagenic properties.[1][4][7] The compound's influence on PARP1 activity, while less defined, suggests an additional layer of interaction with the DNA damage response network. The observed inhibition of thymine glycol repair warrants further investigation to understand the specificity and potential therapeutic implications of this effect.[4][7]

For drug development professionals, AV-153 presents a potential scaffold for designing novel therapeutics aimed at enhancing genomic stability or sensitizing cancer cells to DNA-damaging agents by selectively modulating repair pathways. Future research should focus on elucidating the precise molecular interactions between AV-153 and BER proteins, clarifying its mechanism of PARP1 modulation, and conducting comprehensive preclinical studies to evaluate its efficacy and safety profile in vivo.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DNA-binding studies of AV-153, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of interaction of antimutagenic 1,4-dihydropyridine AV-153-Na with DNA-damaging molecules and its impact on DNA repair activity [PeerJ] [peerj.com]

- 6. Mechanism of stimulation of the DNA glycosylase activity of hOGG1 by the major human AP endonuclease: bypass of the AP lyase activity step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

AV-153 Free Base: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative with demonstrated antimutagenic and anticancer properties. Its mechanism of action is centered on its ability to interact with DNA, modulate DNA repair processes, and influence poly(ADP-ribosylation). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of AV-153 free base. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound, systematically named 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid, is a heterocyclic compound belonging to the 1,4-dihydropyridine class.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | [1] |

| CAS Number | 19350-66-4 | [] |

| Molecular Formula | C₁₄H₁₉NO₆ | [] |

| Molecular Weight | 297.30 g/mol | [] |

| Predicted Boiling Point | 450.5 ± 45.0 °C | [] |

| Predicted Density | 1.230 ± 0.06 g/cm³ | [] |

| Solubility | Soluble in DMSO | [] |

Spectroscopic Data:

-

¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum of a similar 1,4-dihydropyridine structure shows characteristic peaks for the NH proton of the dihydropyridine (B1217469) ring (around 8.25 ppm), aromatic protons (if applicable, not in AV-153), the C4-H proton (around 4.70 ppm), the protons of the ethyl ester groups (quartet around 4.22 ppm and triplet around 1.23 ppm), and the methyl groups at C2 and C6 (singlet around 2.21 ppm).

-

¹³C NMR (300 MHz, DMSO-d₆): The carbon NMR spectrum of a related compound shows signals for the ester carbonyl carbons (around 167 ppm), the C2 and C6 carbons of the dihydropyridine ring (around 145 ppm), the C3 and C5 carbons (around 102 ppm), the C4 carbon (around 38 ppm), the carbons of the ethyl ester groups (around 59 and 14 ppm), and the methyl groups (around 18 ppm).[3]

-

IR (KBr, cm⁻¹): The infrared spectrum of similar 1,4-dihydropyridine derivatives displays characteristic absorption bands for the N-H stretching vibration (around 3355 cm⁻¹), C-H stretching of the methyl groups (around 2861 cm⁻¹), and the C=O stretching of the ester groups (around 1733 cm⁻¹).

-

Mass Spectrometry (GC-MS): The mass spectrum of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid shows characteristic fragmentation patterns with major peaks at m/z 156, 252, 224, and 196.[1]

Synthesis

A common method for the synthesis of this compound is a variation of the Hantzsch dihydropyridine synthesis.[4][5][6]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

Materials:

-

Glyoxylic acid (50% in water)

-

Ethyl acetoacetate (B1235776)

-

Ammonium (B1175870) bicarbonate

-

Ethanol

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve glyoxylic acid in water.

-

Add ethyl acetoacetate (2 equivalents) and ammonium bicarbonate to the solution.

-

Stir the reaction mixture at room temperature for approximately 6 hours.

-

The crude product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with warm water and then with cold ethanol.

-

Purify the product by recrystallization from a suitable solvent such as dimethylformamide to obtain white to light yellow crystals of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid. A yield of around 65% can be expected for the crude product.[7]

Biological Activity and Mechanism of Action

AV-153 exhibits significant antimutagenic and anticancer activities by interacting with DNA and modulating DNA repair pathways.

3.1. DNA Intercalation and Damage Reduction

AV-153 intercalates into DNA, particularly at sites of single-strand breaks (SSBs). This interaction is thought to stabilize the DNA structure and facilitate repair. It has been shown to reduce the level of spontaneously arising DNA single-strand breaks in human cells.[8]

3.2. Stimulation of DNA Repair

AV-153 stimulates DNA repair processes in human cells in vitro.[8] This activity is linked to its influence on poly(ADP-ribose) polymerases (PARPs).

3.3. Influence on Poly(ADP-ribosylation)

AV-153 has an influence on poly(ADP)ribosylation, a post-translational modification crucial for DNA repair signaling.[8] PARP enzymes, particularly PARP1 and PARP2, are activated by DNA damage and synthesize poly(ADP-ribose) (PAR) chains that recruit other DNA repair factors to the site of damage.[9][10] The interaction of AV-153 with this pathway is a key aspect of its biological activity. It has been observed that PARP inhibitors can trap PARP enzymes on the DNA, which can be a mechanism of cytotoxicity in cancer cells.[11] There is also evidence suggesting a link between the PI3K/Akt signaling pathway and the cellular response to PARP inhibition.[12]

Experimental Protocols

4.1. Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Assessment

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14][15][16]

Materials:

-

Fully frosted microscope slides

-

Normal melting point (NMP) agarose (B213101)

-

Low melting point (LMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralizing buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Trypsin-EDTA

Procedure:

-

Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose in water and let them dry.

-

Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose at 37 °C. Immediately pipette the mixture onto a pre-coated slide and cover with a coverslip.

-

Lysis: After the agarose has solidified, remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4 °C.

-

Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4 °C.

-

Neutralization: Carefully remove the slides from the electrophoresis tank and wash them gently three times with neutralizing buffer for 5 minutes each.

-

Staining: Stain the DNA by adding a small volume of SYBR Green I solution to each slide and incubate for 5 minutes in the dark.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

4.2. PARP Activity Assay (Chemiluminescent)

This assay measures the activity of PARP enzymes by detecting the incorporation of biotinylated NAD+ into histone proteins.[17][18][19][20][21]

Materials:

-

96-well plate coated with histones

-

Recombinant PARP1 or PARP2 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

10x PARP assay buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Blocking buffer

-

Wash buffer (e.g., PBST)

Procedure:

-

Plate Preparation: If not pre-coated, coat a 96-well plate with histone proteins overnight at 4 °C. Wash the plate with wash buffer and block with blocking buffer for 1 hour at room temperature.

-

Reaction Setup: In each well, add the following components in this order: 10x PARP buffer, activated DNA, biotinylated NAD+, and the test compound (e.g., AV-153) or vehicle control.

-

Enzyme Addition: Initiate the reaction by adding the PARP enzyme to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Wash the plate multiple times with wash buffer. Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Signal Generation: After another wash step, add the chemiluminescent substrate to each well.

-

Measurement: Immediately measure the chemiluminescence using a microplate reader. The light output is proportional to the PARP activity.

4.3. DNA Repair Assays (Glyco-SPOT and ExSy-SPOT)

These assays are specialized methods to assess the activity of DNA glycosylases and the overall base excision repair (BER) and nucleotide excision repair (NER) pathways. While detailed step-by-step protocols for these specific proprietary assays are not publicly available, the general principle involves the following:

-

Glyco-SPOT Assay Principle: This assay typically uses a DNA substrate containing a specific type of damage (e.g., oxidized bases). Cell extracts are incubated with this substrate, and the activity of specific DNA glycosylases is measured by their ability to recognize and excise the damaged base, leading to a detectable signal.[22]

-

ExSy-SPOT Assay Principle: This assay likely measures the excision and synthesis steps of DNA repair. A damaged DNA substrate is used, and the ability of cell extracts to excise the damaged region and synthesize a new DNA patch is quantified, often through the incorporation of labeled nucleotides.

Signaling Pathway

AV-153's biological effects are mediated through its interaction with the DNA damage response (DDR) pathway, particularly influencing the activity of PARP enzymes.

dot

References

- 1. 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic Acid | C14H19NO6 | CID 168683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. An Integrated Approach for Analysis of the DNA Damage Response in Mammalian Cells: NUCLEOTIDE EXCISION REPAIR, DNA DAMAGE CHECKPOINT, AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a rapid, small-scale DNA repair assay for use on clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP inhibitors in the treatment of ARID1A mutant ovarian clear cell cancer: PI3K/Akt1-dependent mechanism of synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]

- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. scribd.com [scribd.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

AV-153 Free Base (CAS Number: 19350-66-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative, identified by the CAS number 19350-66-4 for its free base form. This molecule has garnered scientific interest for its antimutagenic and anticancer properties. Its mechanism of action is primarily attributed to its ability to intercalate into DNA at sites of single-strand breaks, thereby reducing DNA damage and stimulating cellular DNA repair mechanisms. Furthermore, AV-153 has been observed to interact with thymine (B56734) and cytosine residues and to influence poly(ADP)ribosylation, a key process in DNA repair and cell death pathways. This technical guide provides a comprehensive overview of the available scientific data on AV-153, including its chemical and physical properties, biological activities, and the experimental methodologies used to elucidate its function.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C14H19NO6 | [1] |

| Molecular Weight | 297.30 g/mol | [1] |

| CAS Number | 19350-66-4 | |

| Predicted Boiling Point | 450.5 ± 45.0 °C | [1] |

| Predicted Density | 1.230 ± 0.06 g/cm³ | [1] |

| InChI Key | USGQSNVLGQWBEC-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C | [1] |

Structure:

Caption: Chemical structure of AV-153 free base.

Biological Activity

Antimutagenic and DNA Repair Activity

The primary biological activity of AV-153 revolves around its interaction with DNA and the subsequent modulation of DNA repair pathways. It has been shown to possess antimutagenic properties by reducing DNA damage and stimulating repair processes within human cells in vitro.[1]

The proposed mechanism involves the intercalation of AV-153 into DNA, particularly at sites of single-strand breaks. This interaction is thought to stabilize the damaged site and facilitate the recruitment of DNA repair machinery.

Anticancer Activity

AV-153 has demonstrated cytotoxic effects against various cancer cell lines. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below.

| Cell Line | Cancer Type | IC50 (mM) | Source |

| Raji | Burkitt's lymphoma | 14.9 | |

| HL-60 | Acute promyelocytic leukemia | 10.3 |

Mechanism of Action

The mechanism of action of AV-153 is multifaceted, involving direct interaction with DNA and modulation of key cellular processes related to genome integrity.

DNA Intercalation

AV-153 acts as a DNA intercalating agent.[1] This mode of binding involves the insertion of its planar dihydropyridine (B1217469) ring system between the base pairs of the DNA double helix. This interaction is particularly favored at sites of single-strand breaks, suggesting a potential role in sensing and responding to DNA damage.

Caption: Proposed mechanism of AV-153 DNA intercalation and stimulation of DNA repair.

Modulation of Base Excision Repair

Experimental evidence suggests that AV-153 can modulate the Base Excision Repair (BER) pathway. Specifically, its sodium salt, AV-153-Na, has been shown to stimulate the excision and synthesis steps of BER for lesions such as 8-oxoguanine, abasic sites, and alkylated bases. This indicates that AV-153 may enhance the cell's ability to remove specific types of DNA damage.

Influence on Poly(ADP-ribosylation)

AV-153 is reported to have an influence on poly(ADP)ribosylation.[1] This process, catalyzed by Poly(ADP-ribose) polymerases (PARPs), is a critical signaling event in response to DNA damage. PARP activation and the subsequent synthesis of poly(ADP-ribose) chains at damage sites are crucial for the recruitment of DNA repair factors. The precise nature of AV-153's influence on this pathway requires further investigation to elucidate whether it acts as an activator, inhibitor, or modulator of specific PARP enzymes or downstream effectors.

Caption: Postulated influence of AV-153 on the Poly(ADP-ribosylation) pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of AV-153 are not extensively published. However, based on the available literature, the following outlines the general methodologies employed in studying its biological effects.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is used to determine the ability of a compound to intercalate into DNA.

-

Principle: Ethidium bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence upon intercalation into DNA. A competing intercalating agent, such as AV-153, will displace EtBr from the DNA, leading to a decrease in fluorescence.

-

General Protocol:

-

Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).

-

Add EtBr to the DNA solution and allow it to incubate to form a stable fluorescent complex.

-

Measure the initial fluorescence intensity of the DNA-EtBr complex.

-

Titrate the solution with increasing concentrations of AV-153.

-

Measure the fluorescence intensity after each addition of AV-153.

-

A decrease in fluorescence intensity indicates displacement of EtBr and suggests DNA intercalation by AV-153.

-

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

-

General Protocol:

-

Harvest cells and resuspend them in a low melting point agarose.

-

Pipette the cell-agarose suspension onto a coated microscope slide and allow it to solidify.

-

Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Place the slides in an electrophoresis chamber filled with alkaline buffer to unwind the DNA.

-

Apply an electric field to induce the migration of damaged DNA.

-

Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).

-

Visualize and quantify the comets using fluorescence microscopy and specialized image analysis software.

-

Caption: A simplified workflow of the Comet Assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of a compound.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of AV-153 and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Synthesis

Safety and Handling

Detailed safety and toxicity data for this compound are not extensively documented. As with any research chemical, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a promising antimutagenic and anticancer agent with a mechanism of action centered on DNA intercalation and the modulation of DNA repair pathways. The available data provide a solid foundation for its biological activities. However, to fully realize its therapeutic potential, further in-depth research is required. This includes more comprehensive cytotoxicity screening across a wider range of cancer cell lines, detailed mechanistic studies to fully elucidate its interaction with the poly(ADP-ribosylation) and base excision repair pathways, and the development of a robust and scalable synthetic route. This technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of AV-153 and its derivatives as novel therapeutic agents.

References

The Antimutagenic Properties of 1,4-Dihydropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyridines (1,4-DHPs) are a prominent class of heterocyclic organic compounds that have long been recognized for their significant pharmacological activities.[1][2] While best known as L-type calcium channel blockers for the treatment of cardiovascular diseases like hypertension and angina, a growing body of evidence highlights their diverse biological potential, including antioxidant, anticancer, and anti-inflammatory properties.[1][2][3] More recently, the antimutagenic and genoprotective effects of certain 1,4-DHP derivatives have garnered considerable interest.[1] These compounds have demonstrated the ability to protect genetic material from damage induced by various chemical and physical mutagens.

This technical guide provides an in-depth overview of the antimutagenic properties of 1,4-DHP derivatives. It details the primary mechanisms of action, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used for their evaluation, and presents visual workflows and pathways to facilitate understanding. The information is intended for researchers, scientists, and professionals involved in drug discovery and development who are exploring novel chemopreventive and genoprotective agents. It is important to note that the effects of 1,4-DHPs can be complex, with some derivatives exhibiting genotoxic properties under specific conditions, underscoring the necessity for thorough evaluation.[1]

Core Mechanisms of Antimutagenic Action

The ability of 1,4-DHP derivatives to counteract mutagenesis stems from several interconnected mechanisms. Their structural similarity to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH) is central to many of these protective effects.[4] The primary mechanisms include direct antioxidant action and modulation of metabolic enzymes.

Antioxidant Activity and Radical Scavenging

Many mutagens, particularly those that induce oxidative stress, exert their effects by generating reactive oxygen species (ROS) that damage DNA. Several 1,4-DHP derivatives have demonstrated significant antioxidant activity, acting as direct scavengers of free radicals.[4][5] This capacity is largely attributed to their ability to donate hydrogen and electrons, thereby neutralizing harmful radicals and preventing them from interacting with DNA.[1][5] This antioxidant potential is a key factor in their ability to protect against damage from agents like hydrogen peroxide and radiation.[1]

Modulation of Cytochrome P450 Enzymes

Many chemical compounds (pro-mutagens) are not mutagenic themselves but are converted into reactive, DNA-damaging metabolites by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[6][7] Several 1,4-DHP derivatives have been shown to inhibit the activity of various CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[6][8] By inhibiting these enzymes, 1,4-DHPs can block the metabolic activation of pro-mutagens, thereby preventing the formation of the ultimate carcinogenic species. This mechanism is crucial for providing protection against mutagens that require bio-activation.[9] Conversely, the oxidation of the 1,4-DHP ring to a pyridine (B92270) derivative is a primary metabolic pathway, often catalyzed by CYP3A4.[6][8]

DNA Protection and Repair

Some evidence suggests that 1,4-DHPs may offer genoprotection through mechanisms beyond antioxidant activity and metabolic modulation. Certain derivatives have been reported to protect DNA against damage from peroxynitrite and to potentially activate DNA repair pathways.[1] For instance, compounds like AV-153-Na have been shown to reduce the frequency of genetic damage, including point mutations and chromosome breakage, induced by mutagens in Drosophila melanogaster.[1]

Quantitative Data on Antimutagenic and Related Activities

The following tables summarize quantitative data from various studies, providing a comparative look at the efficacy of different 1,4-DHP derivatives.

Table 1: Antimutagenic and Genoprotective Effects of 1,4-Dihydropyridine (B1200194) Derivatives

| 1,4-DHP Derivative | Mutagen / Insult | Test System | Key Finding | Citation(s) |

| Diludine, AV-153 | Spontaneous | Drosophila melanogaster | Decreased frequency of spontaneous point mutations and chromosome aberrations. | [1] |

| AV-153-Na | Ethyl methanesulfonate (B1217627) (EMS) | Drosophila melanogaster | Reduced frequency of genetic damage more efficiently than standard radioprotectors. | [1] |

| Glutapyrone | Ethyl methanesulfonate (EMS) | Drosophila melanogaster | Offered protective effect against EMS-induced mutations in spermatozoa. | [1] |

| AV-153, Glutapyrone, Carbatones | Hydrogen peroxide, Radiation, Peroxynitrite | In vitro DNA | Protected DNA against damage produced by various oxidative agents. | [1] |

| Nitrendipine, AV-153-Ca, AV-153-Mg | In vitro | Plasmid DNA | Demonstrated significant DNA-protective properties. | [1] |

Table 2: Antioxidant Activity of Selected 1,4-DHP Derivatives

| Compound ID | Assay Method | Relative Antioxidant Activity (RAA) vs. L-ascorbic acid | Citation(s) |

| 6a | β-carotene/linoleic acid | 71% | [4] |

| 6c | β-carotene/linoleic acid | 80% | [4] |

| 6d | β-carotene/linoleic acid | 78% | [4] |

| 6o | DPPH reduction | 70.12% | [10] |

| 6l | DPPH reduction | 63.90% | [10] |

| 6u | DPPH reduction | 59.57% | [10] |

Table 3: Inhibitory Effects of 1,4-DHP Derivatives on Human Cytochrome P450 (CYP) Isoforms

| 1,4-DHP Derivative | CYP Isoform(s) Inhibited | Type of Inhibition | Citation(s) |

| Nifedipine, Nisoldipine, Aranidipine | CYP1A2 | Competitive | [6] |

| Barnidipine, Amlodipine | CYP2B6 | Not specified | [6] |

| Nicardipine, Benidipine, Manidipine, Barnidipine | CYP2C9, CYP2D6 | Competitive | [6][8] |

| Nicardipine, Benidipine, Barnidipine | CYP2C19, CYP3A4 | Not specified | [6][8] |

Experimental Protocols

The assessment of antimutagenic properties relies on a set of standardized genotoxicity assays. The following sections detail the methodologies for three key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations.[11]

-

Principle: The assay utilizes several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for an amino acid (histidine for Salmonella, tryptophan for E. coli) due to a point mutation in the genes required for its synthesis.[11][12] These bacteria cannot grow on a medium lacking this specific amino acid. Mutagenicity is detected by observing reverse mutations (reversions) that restore the ability of the bacteria to synthesize the amino acid, allowing them to form colonies on a minimal medium.[12][13] A compound is considered antimutagenic if it reduces the number of revertant colonies induced by a known mutagen.

-

Methodology (Plate Incorporation Method):

-

Strain Preparation: Overnight cultures of the tester strains are grown to a density of approximately 1 x 10⁸ CFU/mL.[13]

-

Metabolic Activation (S9 Mix): To simulate mammalian metabolism, a liver homogenate fraction (S9) from Aroclor- or phenobarbital-induced rats is often included.[11] This is necessary to detect pro-mutagens that require metabolic activation.

-

Exposure: In a test tube, 0.1 mL of the bacterial culture, the test 1,4-DHP derivative at various concentrations, a known mutagen (positive control), and 0.5 mL of either the S9 mix (for activation) or a buffer (without activation) are combined.[11][13]

-

Plating: Approximately 2 mL of molten top agar (B569324) (kept at 45°C), containing a trace amount of histidine/biotin to allow for a few cell divisions, is added to the tube.[11] The mixture is vortexed briefly and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated inverted at 37°C for 48-72 hours.[11]

-

Scoring: The number of visible revertant colonies on each plate is counted. A significant, dose-dependent reduction in the number of colonies on plates treated with the mutagen and the 1,4-DHP, compared to plates with the mutagen alone, indicates antimutagenic activity.

-

In Vitro Micronucleus Assay

The micronucleus test is a robust method for assessing chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity).[14]

-

Principle: Micronuclei (MN) are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division.[15] They arise from chromosome fragments (lacking a centromere) or whole chromosomes that lag behind during anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage. A compound demonstrates anticlastogenic/antimutagenic activity if it reduces the frequency of micronuclei induced by a known clastogen.

-

Methodology (Cytokinesis-Block Micronucleus Assay - CBMN):

-

Cell Culture: Human peripheral blood lymphocytes or suitable cell lines are cultured under standard conditions.

-

Treatment: Cells are exposed to the 1,4-DHP derivative, a known clastogen (e.g., mitomycin C, bleomycin), and a combination of both. Negative and solvent controls are included.

-

Cytokinesis Block: Cytochalasin B, an inhibitor of actin polymerization, is added to the cultures. This blocks cytokinesis (cytoplasmic division) but not karyokinesis (nuclear division), resulting in the accumulation of binucleated cells that have completed one round of mitosis.[15] Scoring MN in these binucleated cells ensures that only cells that have divided in the presence of the test substance are analyzed.

-

Harvesting and Slide Preparation: After an appropriate incubation period, cells are harvested, subjected to a mild hypotonic treatment, fixed, and dropped onto clean microscope slides.

-

Staining: Slides are stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: Using a light or fluorescence microscope, the number of micronuclei is scored in at least 1000-2000 binucleated cells per treatment condition. The reduction in the frequency of micronucleated cells in the co-treatment group compared to the clastogen-only group indicates a protective effect.[15]

-

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive and versatile method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.[16][17]

-

Principle: Individual cells are embedded in an agarose (B213101) gel on a microscope slide and then lysed, leaving behind DNA-protein complexes called nucleoids.[16] During electrophoresis under alkaline conditions (pH > 13), broken DNA fragments and relaxed supercoiled loops are able to migrate from the nucleoid (the "head") towards the anode, forming a "tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.[17][18] A reduction in tail DNA in the presence of a 1,4-DHP derivative and a DNA-damaging agent signifies a protective effect.

-

Methodology (Alkaline Comet Assay):

-

Cell Preparation: A single-cell suspension is prepared from cultured cells or tissues and kept on ice to prevent DNA repair.

-

Embedding: Approximately 1 x 10⁵ cells/mL are mixed with low-melting-point agarose at 37°C and pipetted onto a pre-coated microscope slide.[18] The agarose is allowed to solidify at 4°C.

-

Lysis: The slides are immersed in a cold, high-salt lysis solution (containing Triton X-100) for at least 1 hour at 4°C.[18] This step removes cell membranes and most proteins, leaving the supercoiled DNA within the nucleoid.

-

DNA Unwinding (Alkaline Treatment): Slides are placed in a horizontal electrophoresis tank filled with a cold, freshly prepared alkaline buffer (e.g., pH > 13) for 20-40 minutes to allow the DNA to unwind.[18][19]

-

Electrophoresis: An electric field is applied (typically 25V, 300mA) for 20-30 minutes.[18][19]

-

Neutralization and Staining: Slides are washed with a neutralization buffer and then stained with a fluorescent DNA intercalating dye, such as SYBR® Gold or propidium (B1200493) iodide.[17][18]

-

Visualization and Scoring: Comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment. A statistically significant decrease in these parameters in co-treated cells indicates DNA protection.

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and conceptual pathways related to the antimutagenic properties of 1,4-dihydropyridines.

Caption: General experimental workflow for the Ames Test.

Caption: Proposed mechanisms of antimutagenicity for 1,4-DHP derivatives.

Caption: Workflow for the in vitro Cytokinesis-Block Micronucleus Assay.

Caption: Workflow for the Alkaline Comet Assay.

Conclusion

1,4-Dihydropyridine derivatives represent a versatile chemical scaffold with significant, multifaceted potential as antimutagenic agents. Their primary protective mechanisms are rooted in their capacity to act as potent antioxidants and their ability to modulate the activity of metabolic enzymes like cytochrome P450s, thereby preventing the activation of pro-mutagens. Standard genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, are essential tools for quantifying these protective effects.

The data presented in this guide indicate that specific structural modifications to the 1,4-DHP core can yield compounds with substantial genoprotective activity. For professionals in drug development, these findings suggest that 1,4-DHPs are promising candidates for further investigation as chemopreventive agents. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize antimutagenic efficacy while minimizing any potential off-target or toxic effects. The continued exploration of this remarkable class of compounds could lead to the development of novel therapies aimed at preventing DNA damage, a cornerstone of cancer and other age-related diseases.

References

- 1. Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]

- 5. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P-450-catalyzed dehydrogenation of 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bio-activation of 4-alkyl analogs of 1,4-dihydropyridine mediated by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual active 1, 4-dihydropyridine derivatives: Design, green synthesis and in vitro anti-cancer and anti-oxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. enamine.net [enamine.net]

- 13. bulldog-bio.com [bulldog-bio.com]

- 14. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. zenodo.org [zenodo.org]

- 17. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. cryoletters.org [cryoletters.org]

The Modulatory Role of AV-153 on the Base Excision Repair Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the 1,4-dihydropyridine (B1200194) derivative, AV-153, and the cellular Base Excision Repair (BER) pathway. The information presented herein is synthesized from publicly available research, offering a core understanding for professionals in drug development and molecular biology. This document outlines the dual-modulatory effects of AV-153 on BER, details the experimental methodologies used to ascertain these effects, and presents key quantitative data in a structured format.

Introduction to AV-153 and the Base Excision Repair Pathway

AV-153 is a 1,4-dihydropyridine derivative recognized for its antimutagenic and DNA repair-enhancing properties. It is believed to exert its effects, in part, by intercalating with DNA, which can influence cellular DNA repair mechanisms.

The Base Excision Repair (BER) pathway is a critical cellular defense mechanism against DNA damage caused by endogenous and exogenous agents, such as oxidation, alkylation, and deamination. This pathway is responsible for identifying and removing small, non-helix-distorting base lesions from the DNA, ensuring genomic stability. The canonical BER pathway involves a series of coordinated enzymatic steps, beginning with the recognition and excision of the damaged base by a DNA glycosylase, followed by incision of the DNA backbone, processing of the resulting termini, DNA synthesis to fill the gap, and finally, ligation to restore the integrity of the DNA strand.

AV-153's Dichotomous Impact on Base Excision Repair

Recent studies have revealed that AV-153 (in its sodium salt form, AV-153-Na) exhibits a complex, dual-modulatory role on the BER pathway. Specifically, it has been shown to inhibit the repair of certain types of DNA damage while stimulating the repair of others. This differential activity suggests a nuanced mechanism of action that could be of significant interest in therapeutic development.

Inhibition of Thymine (B56734) Glycol Repair

Research has demonstrated that AV-153-Na inhibits the enzymatic repair of thymine glycol (Tg), a common form of oxidative DNA damage. This inhibitory effect was observed to be time-dependent.

Stimulation of 8-Oxoguanine, Abasic Site, and Alkylated Base Repair

In contrast to its effect on thymine glycol lesions, AV-153-Na has been found to significantly stimulate the excision and synthesis steps of BER for other common DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases. This stimulatory effect points towards an enhancement of the overall efficiency of the BER pathway for these types of damage.

Quantitative Analysis of AV-153's Effect on BER

The modulatory effects of AV-153-Na on the BER pathway have been quantified using specialized DNA repair assays. The following tables summarize the key findings.

Table 1: Inhibitory Effect of AV-153-Na on DNA Glycosylase Activity (Glyco-SPOT Assay)

| DNA Lesion | Treatment Duration with AV-153-Na | Cleavage Rate (% of Control) | Statistical Significance (p-value) |

| Thymine glycol (Tg-A) | 3 hours | ~75% | < 0.05 |

| Thymine glycol (Tg-A) | 12 hours | ~60% | < 0.001 |

| Thymine glycol (Tg-A) | 24 hours | ~50% | < 0.001 |

| Uracil-Guanine (U-G) | 24 hours | ~80% | Not significant |

| Uracil-Adenine (U-A) | 24 hours | ~90% | Not significant |

Data are approximated from graphical representations in the cited literature and represent the percentage of remaining DNA repair activity compared to untreated controls.

Table 2: Stimulatory Effect of AV-153-Na on Excision/Synthesis Repair (ExSy-SPOT Assay)

| DNA Lesion | Effect of AV-153-Na Treatment |

| 8-oxoguanine (8-oxoG) | Significant stimulation |

| Abasic (AP) sites | Significant stimulation |

| Alkylated bases | Significant stimulation |

Note: The precise quantitative values for the stimulatory effects (e.g., fold increase) were not available in the reviewed literature, which qualitatively describes the stimulation as "significant."

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided.

Figure 1. Simplified diagram of the Base Excision Repair (BER) pathway.

Figure 2. Logical relationship of AV-153's dual effect on the BER pathway.

Figure 3. Experimental workflow for the Glyco-SPOT assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of AV-153's effects on the BER pathway.

Cell Culture and Treatment

-

Cell Line: HeLa (human cervical cancer) cells were utilized.

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

AV-153-Na Treatment: For DNA repair assays, cells were treated with AV-153-Na at a specified concentration (e.g., 50 nM) for varying durations (3, 12, and 24 hours) prior to the preparation of nuclear extracts. Control cells were cultured under identical conditions without the addition of AV-153-Na.

Preparation of Nuclear Extracts

-

Harvesting: Cells were harvested by scraping and washed with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis: The cell pellet was resuspended in a hypotonic buffer and incubated on ice to swell the cells.

-

Homogenization: Cells were lysed using a Dounce homogenizer.

-

Centrifugation: The homogenate was centrifuged to pellet the nuclei.

-

Nuclear Lysis: The nuclear pellet was resuspended in a high-salt buffer and incubated on ice with agitation to extract nuclear proteins.

-

Clarification: The nuclear lysate was clarified by high-speed centrifugation.

-

Quantification: The protein concentration of the resulting nuclear extract was determined using a standard protein assay (e.g., Bradford assay).

Glyco-SPOT Assay for DNA Glycosylase Activity

-

Principle: This assay measures the excision of damaged bases by DNA glycosylases. It utilizes glass slides spotted with various double-stranded oligonucleotides, each containing a specific type of DNA lesion and a fluorescent tag. When a nuclear extract is incubated on the slide, DNA glycosylases recognize and cleave the damaged base, leading to the removal of the fluorescent tag upon washing. The reduction in fluorescence intensity is proportional to the enzyme activity.

-

Procedure:

-

Slide Preparation: Glyco-SPOT slides containing various lesion-specific, fluorescently labeled oligonucleotides (including Tg-A, U-G, U-A, etc.) were used.

-

Incubation: 15 µg/ml of nuclear extract (from control or AV-153-Na treated cells) was added to the wells on the slide.

-

Reaction: The slides were incubated to allow for the enzymatic excision of the damaged bases.

-

Washing: The slides were washed to remove the cleaved oligonucleotides and fluorescent tags.

-

Detection: The remaining fluorescence on the slide was measured using a fluorescent scanner.

-

Analysis: The cleavage rate for each lesion was calculated by comparing the fluorescence intensity of the sample-treated spots to that of control spots (incubated with buffer only).

-

ExSy-SPOT Assay for Excision/Synthesis Repair

-

Principle: This assay quantifies the overall excision and synthesis steps of the BER pathway. It uses supercoiled plasmid DNA containing specific DNA lesions (e.g., 8-oxoG, AP sites, alkylated bases). Nuclear extracts are incubated with the damaged plasmids in the presence of labeled dNTPs. The repair activity is measured by the incorporation of the labeled nucleotides into the plasmid DNA.

-

Procedure:

-

Reaction Mixture: A reaction mixture was prepared containing the lesion-specific supercoiled plasmid DNA, the nuclear extract, and a cocktail of dNTPs including a labeled dNTP (e.g., biotin-dUTP).

-

Incubation: The reaction was incubated to allow for the excision of the lesion and subsequent DNA synthesis to fill the gap.

-

Stopping the Reaction: The reaction was stopped by the addition of a stop solution (e.g., containing EDTA).

-

Detection: The incorporation of the labeled dNTP was quantified, typically using an ELISA-like method with an antibody against the label (e.g., anti-biotin antibody conjugated to an enzyme for colorimetric or chemiluminescent detection).

-

Analysis: The level of repair synthesis was determined by the intensity of the signal, which is proportional to the amount of incorporated labeled dNTPs.

-

Conclusion

AV-153 demonstrates a complex and lesion-specific modulatory effect on the Base Excision Repair pathway. Its ability to inhibit the repair of thymine glycol while stimulating the repair of 8-oxoguanine, abasic sites, and alkylated bases suggests a sophisticated mechanism of interaction with the DNA repair machinery. This dual activity warrants further investigation to elucidate the precise molecular targets and pathways involved. A thorough understanding of these mechanisms is crucial for the potential development of AV-153 or similar 1,4-dihydropyridine derivatives as therapeutic agents, particularly in contexts where the modulation of DNA repair is a desirable outcome, such as in combination with certain cancer therapies. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals working in this area.

An In-depth Technical Guide on the Anticancer Potential of AV-153 Free Base and the Broader Class of 1,4-Dihydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and effective anticancer agents is a cornerstone of modern oncological research. Within this landscape, the 1,4-dihydropyridine (B1200194) (DHP) scaffold has emerged as a promising area of investigation.[1] While renowned for their role as calcium channel blockers in the treatment of hypertension, emerging evidence suggests that certain DHP derivatives possess significant antiproliferative and cytotoxic activities against various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the anticancer potential of a specific DHP derivative, AV-153 free base, and contextualizes its potential within the broader class of 1,4-dihydropyridines. Due to the limited publicly available data on AV-153's direct anticancer activities, this document will first detail its known molecular interactions and then expand to the broader anticancer profile of the DHP chemical class, for which more extensive research is available.

This compound: A Focus on DNA Interaction

AV-153 is identified as a 1,4-dihydropyridine derivative with ethoxycarbonyl groups at the 3 and 5 positions. Research into its biological activity has primarily focused on its antimutagenic and DNA repair-stimulating properties. The core mechanism of action identified for AV-153 is its ability to interact directly with DNA.

2.1. Mechanism of Action: DNA Intercalation

Studies have shown that AV-153 can intercalate between DNA strands, a mechanism shared by numerous established cytotoxic anticancer drugs. This interaction is characterized by the insertion of the planar DHP ring system between the base pairs of the DNA double helix. This process can disrupt DNA replication and transcription, ultimately leading to cell death.

Key findings from spectroscopic and fluorimetric analyses indicate that:

-

AV-153 binds to DNA, with a significantly increased affinity for DNA that contains single-strand breaks.

-

The binding affinity is not substantially affected by changes in ionic strength or temperature within physiological ranges.

-

AV-153 competes with known DNA intercalating agents, such as ethidium (B1194527) bromide, for binding sites on the DNA molecule.

-

Fourier-transform infrared (FT-IR) spectroscopy data confirm the formation of a complex between AV-153 and DNA, with interactions detected with guanine, cytosine, and thymine (B56734) bases.